molecular formula C22H48N2O4Si2 B15126128 N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide

N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide

Cat. No.: B15126128
M. Wt: 460.8 g/mol
InChI Key: OGCNVHFVKJLKGM-UHFFFAOYSA-N
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Description

N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide is a bis-silylated oxamide derivative characterized by an oxamide core (two amide groups linked by a central carbonyl) substituted with two 1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl moieties. The tert-butyl(dimethyl)silyl (TBS) groups serve as protective agents for hydroxyl functionalities, enhancing stability during synthetic processes. This compound is likely utilized in organic synthesis for constructing complex molecules requiring temporary hydroxyl protection under acidic or basic conditions.

Properties

Molecular Formula

C22H48N2O4Si2

Molecular Weight

460.8 g/mol

IUPAC Name

N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide

InChI

InChI=1S/C22H48N2O4Si2/c1-13-17(15-27-29(9,10)21(3,4)5)23-19(25)20(26)24-18(14-2)16-28-30(11,12)22(6,7)8/h17-18H,13-16H2,1-12H3,(H,23,25)(H,24,26)

InChI Key

OGCNVHFVKJLKGM-UHFFFAOYSA-N

Canonical SMILES

CCC(CO[Si](C)(C)C(C)(C)C)NC(=O)C(=O)NC(CC)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide involves multiple steps. The synthetic route typically includes the protection of functional groups, coupling reactions, and deprotection steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the field of proteomics. It is used as a biochemical reagent to study protein interactions, modifications, and functions.

Mechanism of Action

The mechanism of action of N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or other biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparisons

The TBS-protected oxamide derivative is compared to two classes of analogs: (1) methoxycarbonyl-substituted oxamides (e.g., N,N′-bis(1-methoxycarbonylvinyl)oxamide) and (2) phenylenebis(oxyethane)-linked diacetamides (e.g., N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide). Key distinctions include:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Protective Group Key Reactivity Observations Molecular Weight (g/mol) Reference
Target Compound Oxamide TBS ether High steric hindrance; resistant to elimination ~550 (estimated) N/A
N,N′-bis(1-methoxycarbonylvinyl)oxamide (2) Oxamide Methoxycarbonyl Prone to elimination under acidic conditions ~300 (estimated)
N,N'-[1,2-Phenylenebis(oxyethane)]diacetamide Diacetamide None Flexible backbone; hydrophilic ~306 (estimated)
Key Findings:
  • Reactivity : The TBS groups in the target compound provide superior stability compared to methoxycarbonyl analogs. For example, N,N′-bis(1-methoxycarbonylvinyl)oxamide (2) undergoes elimination reactions when treated with thionyl chloride or mesyl chloride , whereas the TBS ether’s bulkiness likely mitigates such side reactions.
  • Solubility: The hydrophobic TBS groups enhance solubility in nonpolar solvents, contrasting with the hydrophilic diacetamide in , which lacks protective groups .
  • Applications : The target compound is suited for multi-step syntheses requiring orthogonal protection strategies, unlike simpler diacetamides used in less demanding environments.

Structural and Crystallographic Considerations

The TBS groups may introduce crystallographic challenges due to their flexibility, a common issue in silylated compounds .

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